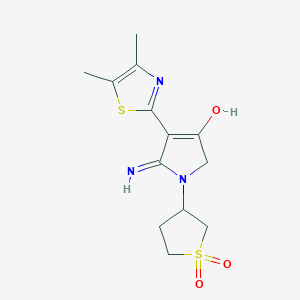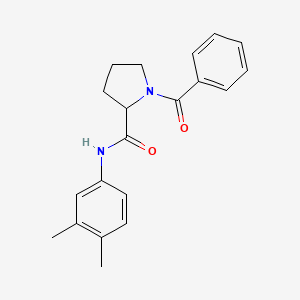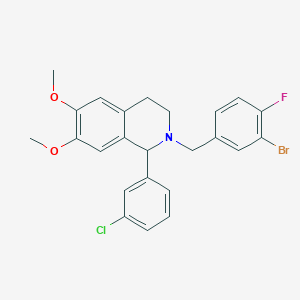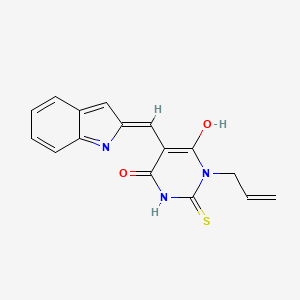
1'-(4-phenylcyclohexyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(4-Phenylcyclohexyl)-1,4’-bipiperidine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipiperidine backbone with a phenylcyclohexyl group attached, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-phenylcyclohexyl)-1,4’-bipiperidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the correct formation of the bipiperidine ring and the attachment of the phenylcyclohexyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is crucial for its application in research and development.
Análisis De Reacciones Químicas
Types of Reactions: 1’-(4-phenylcyclohexyl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This process can remove oxygen or add hydrogen atoms, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reagents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1’-(4-phenylcyclohexyl)-1,4’-bipiperidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or pathways.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1’-(4-phenylcyclohexyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
1-(4-Phenylcyclohexyl)-4-(pyridin-3-yl)piperazine: Known for its selectivity towards TRPV6 channels.
4-Phenylcyclohexane-1,2-dicarboxylic acid: Studied for its regio- and stereoselective properties in Friedel–Crafts alkylation reactions.
Uniqueness: 1’-(4-phenylcyclohexyl)-1,4’-bipiperidine stands out due to its specific structural configuration, which imparts unique reactivity and interaction profiles. Its bipiperidine backbone and phenylcyclohexyl group contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(4-phenylcyclohexyl)-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2/c1-3-7-19(8-4-1)20-9-11-21(12-10-20)24-17-13-22(14-18-24)23-15-5-2-6-16-23/h1,3-4,7-8,20-22H,2,5-6,9-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYAWQLOSDUAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one](/img/structure/B6054005.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B6054008.png)
![[3-(3-Phenylpropyl)-1-(quinolin-5-ylmethyl)piperidin-3-yl]methanol](/img/structure/B6054012.png)
![1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione](/img/structure/B6054027.png)

![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)
![1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B6054060.png)

![1-[2-Hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol](/img/structure/B6054093.png)



